CC260 Demonstrates Superior Potency and a Noncovalent Mechanism Against PI5P4Kα Compared to the Covalent Pan-Inhibitor THZ-P1-2
CC260 is a highly potent, noncovalent inhibitor of PI5P4Kα. In head-to-head data from the primary literature, CC260 exhibits a Ki of 40 nM for PI5P4Kα, which is more than fourfold more potent than the apparent IC50 of 190 nM reported for the covalent pan-PI5P4K inhibitor THZ-P1-2 [1]. The noncovalent nature of CC260's binding also offers a distinct experimental advantage over the irreversible, covalent mechanism of THZ-P1-2 [2].
| Evidence Dimension | Inhibitory Potency on PI5P4Kα |
|---|---|
| Target Compound Data | Ki = 40 nM |
| Comparator Or Baseline | THZ-P1-2: IC50 = 190 nM |
| Quantified Difference | CC260 is ~4.75-fold more potent based on reported Ki/IC50 values |
| Conditions | CC260 Ki determined via enzymatic assay (Chen et al., 2021). THZ-P1-2 IC50 from a fixed time point assay (Sivakumaren et al., 2020). |
Why This Matters
The higher potency allows for lower working concentrations, reducing the risk of off-target effects, while the noncovalent mechanism provides a reversible, titratable inhibition profile distinct from the permanent target modification caused by covalent inhibitors.
- [1] Chen, S., et al. (2021). Pharmacological inhibition of PI5P4Kα/β disrupts cell energy metabolism and selectively kills p53-null tumor cells. Proc Natl Acad Sci U S A, 118(21), e2002486118. View Source
- [2] Sivakumaren, S. C., et al. (2020). Targeting the PI5P4K Lipid Kinase Family in Cancer Using Covalent Inhibitors. Cell Chemical Biology, 27(5), 525-537.e6. View Source
